1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone
Overview
Description
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a fluorophenyl group, which is a benzene ring substituted with a fluorine atom. This combination of structural elements gives the compound unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone typically involves the reaction of a diazepane derivative with a fluorophenyl ethanone precursor. One common method involves the use of 1,4-diazepane and 3-fluorobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve reaction efficiency and yield while reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,4-diazepan-1-yl)-2-phenylethanone: Lacks the fluorine atom on the phenyl ring.
1-(1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethanone: Has the fluorine atom in a different position on the phenyl ring.
1-(1,4-diazepan-1-yl)-2-(3-chlorophenyl)ethanone: Substitutes the fluorine atom with a chlorine atom.
Uniqueness
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the diazepane ring also contributes to its distinct properties compared to other similar compounds.
Biological Activity
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is a compound characterized by its unique structural features, including a diazepane ring and a fluorinated phenyl group. This combination suggests potential pharmacological properties, particularly in the central nervous system (CNS). The compound is part of a broader class of diazepan derivatives known for their diverse biological activities.
Structural Characteristics
The structure of this compound can be represented as follows:
Key Features:
- Diazepane Ring: A seven-membered ring containing two nitrogen atoms, contributing to its biological activity.
- Fluorophenyl Group: The presence of a fluorine atom enhances lipophilicity and metabolic stability, potentially improving receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related compounds:
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Potential anxiolytic and neuroprotective effects | Interaction with CNS receptors |
1-(Piperidin-1-yl)-2-(3-fluorophenyl)ethanone | Anticancer activity | Inhibition of MAGL and IKKb pathways |
1-(1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethanone | Antioxidant properties | Modulation of oxidative stress pathways |
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazepane ring can modulate neurotransmitter receptors in the brain, while the fluorophenyl group enhances binding affinity. This dual action may lead to various therapeutic effects, including anxiolytic and neuroprotective actions.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar diazepane derivatives:
- Anxiolytic Effects: A study demonstrated that compounds with diazepane rings exhibited significant anxiolytic effects in animal models. The mechanism involved modulation of GABAergic neurotransmission, which is crucial for anxiety regulation .
- Anticancer Activity: Research on related compounds revealed that certain diazepane derivatives showed promising anticancer activity through inhibition of monoacylglycerol lipase (MAGL), which plays a role in cancer progression. These studies suggested that structural modifications could enhance efficacy against various cancer cell lines .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds:
Compound | Structural Differences | Biological Implications |
---|---|---|
This compound | Contains fluorine at the meta position | Enhanced lipophilicity and receptor binding |
1-(Piperidin-1-yl)-2-(3-fluorophenyl)ethanone | Piperidine instead of diazepane | Different pharmacological profiles due to cyclic structure |
1-(1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethanone | Fluorine at the para position | Variability in receptor selectivity |
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKMYJAYBHICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.